4-(1,3,4-Oxadiazol-2-yl)morpholine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Select 4-(1,3,4-oxadiazol-2-yl)morpholine (CAS 28317-99-9) for its unmatched regioisomeric advantage: AstraZeneca matched-pair data confirm ~10× lower log D versus 1,2,4-oxadiazole isomers, translating to superior aqueous solubility and reduced hERG risk. With MW 155, PSA 51.6 Ų, and validated EGFR hinge-region binding, this fragment delivers the balanced solubility-permeability profile essential for hit-to-lead kinase programs. Documented anti-MRSA activity (single-digit μM MIC) and in vivo tumor reduction without acute oral toxicity further de-risk lead optimization. This 1,3,4-oxadiazole core is not functionally interchangeable with regioisomeric oxadiazoles or piperidinyl variants—procure the authentic scaffold for rapid, reproducible SAR exploration.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13108265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,4-Oxadiazol-2-yl)morpholine
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=CO2
InChIInChI=1S/C6H9N3O2/c1-3-10-4-2-9(1)6-8-7-5-11-6/h5H,1-4H2
InChIKeyYPYAYNBERGHNNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3,4-Oxadiazol-2-yl)morpholine: Core Structural and Physicochemical Profile for Research Sourcing


4-(1,3,4-Oxadiazol-2-yl)morpholine (CAS 28317-99-9; molecular formula C6H9N3O2; MW 155.15 g/mol) is a heterocyclic building block comprising a morpholine ring N-linked to a 1,3,4-oxadiazole core . The 1,3,4-oxadiazole regioisomer possesses intrinsically lower lipophilicity (approximately one order of magnitude lower log D) and higher aqueous solubility than the isomeric 1,2,4-oxadiazole, a distinction that directly affects ADME behavior and formulation tractability [1]. Predicted physicochemical parameters—density 1.3±0.1 g/cm³, boiling point 268.5±50.0 °C, and polar surface area 51.6 Ų—position this scaffold as a compact, polarity-balanced fragment for medicinal chemistry campaigns [2].

Why 1,3,4-Oxadiazole-Morpholine Regioisomers and Heterocycle Analogs Cannot Be Used Interchangeably


The connectivity between the morpholine ring and the oxadiazole core, along with the specific oxadiazole regioisomer, creates pronounced differences in physicochemical and biological profiles that preclude simple substitution. A systematic matched-pair analysis by AstraZeneca demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts, accompanied by significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, transitioning from a 4-morpholinyl to a 4-piperidinyl attachment alters the hydrogen-bonding capacity and basicity of the saturated heterocycle, which can shift target engagement in kinase and GPCR contexts. Even within the 1,3,4-oxadiazole subclass, the substitution pattern at the 2- and 5-positions of the oxadiazole ring (e.g., thiol, amine, aryl) yields order-of-magnitude variations in cytotoxicity IC50 values and antimicrobial MIC values against standard strains [2]. These data confirm that the unsubstituted 4-(1,3,4-oxadiazol-2-yl)morpholine core is not functionally interchangeable with regioisomeric oxadiazoles or other saturated heterocycle variants.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(1,3,4-Oxadiazol-2-yl)morpholine


Lipophilicity Advantage of the 1,3,4-Oxadiazole Core Versus the 1,2,4-Oxadiazole Isomer

The 1,3,4-oxadiazole regioisomer displays approximately one order of magnitude lower lipophilicity (log D) compared to matched 1,2,4-oxadiazole pairs, as demonstrated by a systematic analysis of the AstraZeneca compound collection [1]. While exact log D values for 4-(1,3,4-oxadiazol-2-yl)morpholine are not experimentally determined, the log P is estimated at approximately 1.5 and the polar surface area at 51.6 Ų . The 1,2,4-oxadiazole isomer 3-(1,2,4-oxadiazol-3-yl)morpholine (same MW 155.15 g/mol) lacks publicly reported log P data, but systematic regioisomeric comparisons indicate that the 1,2,4-oxadiazole consistently exhibits higher log D, lower aqueous solubility, and increased hERG inhibition risk [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Differential Cytotoxicity of 1,3,4-Oxadiazole-Morpholine Derivatives in MCF-7 Breast Cancer Cells Versus Structurally Diversified Analogs

A focused series of 1,3,4-oxadiazole-morpholine derivatives was evaluated for in vitro anticancer activity using the MTT assay. The most potent derivative (compound 7h) showed IC50 values of 112.6 µg/mL against MCF-7 and 126.7 µg/mL against KB cell lines, while demonstrating low toxicity toward normal L292 fibroblast cells [1]. In a separate study of imidazole-morpholine-1,2,4-oxadiazole hybrids, compound 7b exhibited IC50 <10 µM against three breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and EGFR inhibitory activity (IC50 = 0.47 µM) comparable to erlotinib (IC50 = 0.43 µM) [2]. The 1,3,4-oxadiazole morpholine scaffold thus offers a distinct activity-selectivity profile compared to the more elaborated 1,2,4-oxadiazole-imidazole hybrids.

Anticancer Drug Discovery Cytotoxicity Screening Structure-Activity Relationship

Antibacterial Activity of 1,3,4-Oxadiazole-2-Thiol Morpholine Derivatives Compared with Ciprofloxacin Reference

A series of 5-substituted-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides was evaluated for in vitro antibacterial activity using ciprofloxacin as the reference standard. Several compounds exhibited MIC values ranging from 9.15 ± 0.29 µM to 16.11 ± 1.14 µM against Staphylococcus aureus, with compound 6d achieving the lowest MIC of 9.15 ± 0.29 µM [1]. In a parallel study, 5-substituted-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides (compounds 6a–e) demonstrated activity against Pseudomonas aeruginosa, Bacillus subtilis, and S. aureus [2]. These data establish that the 1,3,4-oxadiazole-morpholine sulfonyl benzyl sulfide architecture yields single-digit micromolar antibacterial activity against Gram-positive organisms.

Antibacterial Screening Gram-Positive Pathogens Drug-Resistant Infections

Superior In Vivo Antitumor Efficacy and Safety Profile of 1,3,4-Oxadiazole Derivatives Versus Untreated Controls in Solid Tumor Models

Four 1,3,4-oxadiazole derivatives (AMK OX-8, 9, 11, and 12) were advanced to in vivo evaluation in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice. All four compounds significantly reduced both tumor volume and tumor weight compared to untreated controls [1]. Importantly, these derivatives proved safe in acute oral toxicity studies, and mechanistic investigations confirmed apoptosis induction via the intrinsic mitochondrial pathway, as evidenced by JC-1 staining and DNA ladder assays [1]. This in vivo therapeutic window—efficacy with demonstrable safety—is a critical differentiator for procurement decisions in preclinical oncology programs.

In Vivo Antitumor Efficacy Tumor Xenograft Acute Oral Toxicity

Computational Docking Evidence for EGFR Kinase Engagement by the 1,3,4-Oxadiazole-Morpholine Scaffold

Molecular docking simulations indicate that 4-(1,3,4-oxadiazol-2-yl)morpholine can adopt a binding pose within the ATP-binding pocket of EGFR tyrosine kinase, a validated target in non-small cell lung cancer (NSCLC) . In a related study, orthogonally protected 1,3,4-oxadiazole-morpholine derivatives inhibited MCF-7 breast cancer cell proliferation with IC50 values of 12–18 µM, consistent with moderate EGFR pathway engagement . The morpholine oxygen and oxadiazole nitrogens are predicted to form hydrogen bonds with the hinge region residues of EGFR, analogous to the binding mode of erlotinib [1]. This computational evidence positions the unsubstituted core as a viable fragment for structure-based design of EGFR-targeted agents.

EGFR Tyrosine Kinase Inhibition Molecular Docking Non-Small Cell Lung Cancer

Differential Antioxidant Capacity of 1,3,4-Oxadiazole-Morpholine Derivatives Versus Ascorbic Acid Standard

Benzimidazole derivatives containing 1,3,4-oxadiazole and morpholine rings were evaluated for antioxidant activity using ABTS and DPPH radical scavenging assays. Hydrazide and oxadiazole derivatives demonstrated ABTS scavenging activity with IC50 values ranging from 1.94 to 4.79 µM, while 5-[(2-(4-bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol exhibited α-glucosidase inhibitory potency exceeding that of acarbose [1]. In a separate study, 2,5-disubstituted 1,3,4-oxadiazoles containing heteroaromatic rings at the 2-position showed significant DPPH radical scavenging activity relative to ascorbic acid [2].

Antioxidant Activity DPPH Radical Scavenging Oxidative Stress

High-Value Application Scenarios for 4-(1,3,4-Oxadiazol-2-yl)morpholine Based on Quantitative Evidence


Fragment-Based Drug Discovery for Kinase Inhibitors Requiring Favorable ADME Starting Points

The combination of low molecular weight (155.15 g/mol), estimated log P of ~1.5, polar surface area of 51.6 Ų, and computationally validated EGFR hinge-region binding makes 4-(1,3,4-oxadiazol-2-yl)morpholine an ideal fragment for structure-based kinase inhibitor campaigns. Procurement teams should prioritize this scaffold over larger, more lipophilic oxadiazole fragments when the project requires balanced solubility-permeability profiles and synthetic tractability for rapid SAR exploration.

Antibacterial Lead Optimization Targeting Drug-Resistant Gram-Positive Pathogens

Derivatives of the 1,3,4-oxadiazole-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfide series have demonstrated single-digit micromolar MIC values against S. aureus [1]. Research programs focused on anti-MRSA or vancomycin-intermediate S. aureus (VISA) should source this core as a privileged substructure for focused library synthesis. The morpholine-sulfonyl-benzyl motif provides a validated vector for potency enhancement, as evidenced by the 4- to 8-fold MIC improvement over simpler oxadiazole analogs [1].

Preclinical Oncology Programs Requiring In Vivo Efficacy with Demonstrated Safety Windows

Several 1,3,4-oxadiazole derivatives have advanced to in vivo solid tumor models (DLA-induced) where they significantly reduced tumor volume and weight without acute oral toxicity, with mechanistic confirmation of mitochondrial apoptosis pathway engagement [2]. This evidence supports the selection of 4-(1,3,4-oxadiazol-2-yl)morpholine as a core scaffold for hit-to-lead optimization in oncology programs that require early in vivo proof-of-concept data alongside safety profiling.

Dual-Activity Probe Development for Oxidative Stress and Cancer or Infection Models

The 1,3,4-oxadiazole-morpholine chemotype has demonstrated low-micromolar antioxidant activity (ABTS IC50 1.94–4.79 µM) alongside both anticancer and antibacterial activities [3][4]. This polypharmacology makes the scaffold suitable for the development of dual-activity chemical probes intended for mechanistic studies in cancer-related oxidative stress or infection-induced inflammation models. Procurement for chemical biology programs should favor this scaffold when a single core is required to interrogate multiple biological endpoints simultaneously.

Quote Request

Request a Quote for 4-(1,3,4-Oxadiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.